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molecular formula C7H4FNO4 B1330509 2-Fluoro-4-nitrobenzoic acid CAS No. 403-24-7

2-Fluoro-4-nitrobenzoic acid

Cat. No. B1330509
M. Wt: 185.11 g/mol
InChI Key: MMWFMFZFCKADEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140100

Procedure details

A 3L 3-necked flask equipped with a magnetic stirrer was charged with 25.00 g of 2-fluoro-4-nitrotoluene (Aldrich Chemical Co., Milwaukee, Wis., 53233), 1.65 L of 1 N NaOH, and 25.00 g of KMnO4. The resulting mixture was heated to 95° C. with stirring. Additional 25.00 g portions of KMnO4 were added after 1 h and 2 h. After stirring at 95° C. for an additional hour the reaction mixture was cooled to RT and filtered through celite to remove MnO2. The filtrate was concentrated in vacuo to 500 mL and acidified to pH 2 by addition of concentrated H2SO4. A yellow-orange precipitate formed which was collected by vacuum filtration. The crude solid was dissolved in 300 mL of 1 N aqueous NaOH, acidified to pH 2 and the mixture extracted with CH2Cl2 (4×150 mL). The combined CH2Cl2 extracts were washed with 0.1 N aqueous HCl (2×100 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 12.44 g (42%) of 2-fluoro-4-nitrobenzoic acid as a yellow crystalline solid, m.p. 165-167° C.
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
1.65 L
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11].[OH-:12].[Na+].[O-:14][Mn](=O)(=O)=O.[K+]>>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([OH:14])=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
1.65 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 95° C. for an additional hour the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove MnO2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to 500 mL
ADDITION
Type
ADDITION
Details
acidified to pH 2 by addition of concentrated H2SO4
CUSTOM
Type
CUSTOM
Details
A yellow-orange precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in 300 mL of 1 N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with CH2Cl2 (4×150 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with 0.1 N aqueous HCl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.44 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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